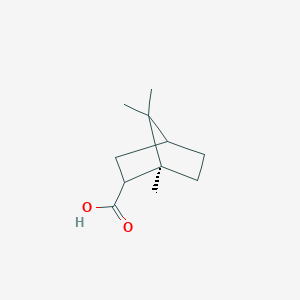
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid;(1S)-(-)-Camphanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid, also known as (1S)-(-)-Camphanic acid, is a chiral compound derived from camphor. It is a bicyclic monoterpene with a carboxylic acid functional group. This compound is notable for its use in various chemical reactions and its role as a chiral auxiliary in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of camphor using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form camphoric acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: (1S)-1,7,7-trimethylnorbornane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of fine chemicals and as a resolving agent for chiral compounds.
Mécanisme D'action
The mechanism of action of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid involves its interaction with various molecular targets. As a chiral auxiliary, it forms diastereomeric complexes with substrates, facilitating selective reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphoric acid: A dicarboxylic acid derived from the oxidation of camphor.
Camphorquinone: A diketone derived from camphor, used as a photoinitiator in polymer chemistry.
Isoborneol: A monoterpene alcohol related to camphor, used in fragrance and flavor industries.
Uniqueness
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid is unique due to its specific chiral configuration and its role as a versatile chiral auxiliary. Its ability to induce chirality in target molecules and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7?,8?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURRKVIQUKNLHF-AYVLWNQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














